Iodoazomycin riboside is classified as a nitroimidazole derivative. It is specifically designed to target hypoxic (low oxygen) conditions within tumors, making it valuable in cancer research and treatment monitoring. The compound is synthesized from deoxyribose and 2-nitroimidazole, with the iodine atom incorporated to enhance its radiochemical properties for imaging studies .
The synthesis of iodoazomycin riboside involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity .
The molecular structure of iodoazomycin riboside can be described as follows:
The molecular formula is CHNOI, with a molecular weight of approximately 338.13 g/mol .
Iodoazomycin riboside participates in various chemical reactions:
The mechanism of action of iodoazomycin riboside primarily revolves around its ability to selectively accumulate in hypoxic tissues. Upon reduction in low oxygen environments:
Iodoazomycin riboside has several significant applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2